molecular formula C16H16FNO3S B376117 Ethyl 5-ethyl-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate CAS No. 219620-42-5

Ethyl 5-ethyl-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate

Cat. No.: B376117
CAS No.: 219620-42-5
M. Wt: 321.4g/mol
InChI Key: LPYAFGXZLVGYQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-ethyl-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethyl group, a fluorobenzamido group, and a carboxylate ester group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-ethyl-2-(2-fluorobenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur and a base. This reaction forms the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethyl-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The fluorobenzamido group can participate in nucleophilic aromatic substitution

Properties

CAS No.

219620-42-5

Molecular Formula

C16H16FNO3S

Molecular Weight

321.4g/mol

IUPAC Name

ethyl 5-ethyl-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C16H16FNO3S/c1-3-10-9-12(16(20)21-4-2)15(22-10)18-14(19)11-7-5-6-8-13(11)17/h5-9H,3-4H2,1-2H3,(H,18,19)

InChI Key

LPYAFGXZLVGYQQ-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2F)C(=O)OCC

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2F)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.